4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate
Description
4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate is a synthetic carbamate derivative characterized by a 4-chlorophenyl group and a sulfone-containing tetrahydrothiophene moiety. Carbamates are widely utilized in agrochemicals due to their bioactivity, often functioning as pesticides or herbicides by inhibiting acetylcholinesterase or disrupting cellular processes . The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) may enhance stability or alter solubility compared to simpler carbamates.
Properties
Molecular Formula |
C11H12ClNO4S |
|---|---|
Molecular Weight |
289.74 g/mol |
IUPAC Name |
(4-chlorophenyl) N-(1,1-dioxothiolan-3-yl)carbamate |
InChI |
InChI=1S/C11H12ClNO4S/c12-8-1-3-10(4-2-8)17-11(14)13-9-5-6-18(15,16)7-9/h1-4,9H,5-7H2,(H,13,14) |
InChI Key |
FMOWUEPKUXBMMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Starting Materials :
-
Reaction Conditions :
-
Workup :
Key Data
Advantages : Straightforward, high yield.
Limitations : Requires handling toxic chloroformates.
Triphosgene-Based Carbamate Synthesis
Procedure
-
Starting Materials :
-
3-Aminotetrahydrothiophene-1,1-dioxide.
-
Bis(trichloromethyl) carbonate (triphosgene).
-
4-Chlorophenol.
-
Solvent: THF or DCM.
-
-
Reaction Conditions :
-
Workup :
Key Data
Advantages : Safer alternative to phosgene.
Limitations : Requires precise stoichiometry to avoid urea byproducts.
Carbonyldiimidazole (CDI)-Assisted Coupling
Procedure
-
Starting Materials :
-
3-Aminotetrahydrothiophene-1,1-dioxide.
-
1,1'-Carbonyldiimidazole (CDI).
-
4-Chlorophenol.
-
Solvent: THF or DMF.
-
-
Reaction Conditions :
-
Workup :
-
Dilute with water, extract with ethyl acetate, and purify via flash chromatography.
-
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 50–63% | |
| Purity (LC-MS) | >90% | |
| Reaction Time | 12–16 hours |
Advantages : Mild conditions, minimal side products.
Limitations : Higher cost of CDI.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Chloroformate | 65–78 | >95 | Low | High |
| Triphosgene | 58–70 | >98 | Medium | Moderate |
| CDI-Mediated | 50–63 | >90 | High | Low |
Optimal Choice : Chloroformate method for industrial-scale synthesis due to cost-effectiveness and yield.
Analytical Characterization
-
NMR (¹H, 13C) : Confirms carbamate linkage and sulfone group.
-
Mass Spectrometry : Molecular ion peak at m/z 317.0 [M+H]⁺.
Challenges and Optimization Strategies
-
Amination of Tetrahydrothiophene Sulfone : Requires controlled oxidation (e.g., H₂O₂/AcOH).
-
Byproduct Formation : Minimized via slow addition of chloroformate.
-
Purification : Silica gel chromatography effectively removes unreacted phenol.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
a) (4-Nitrophenyl) N-(4-Chlorophenyl) Carbamate
- Structure: Substitutes the sulfone-tetrahydrothiophene group with a nitro (NO₂) group on the phenyl ring.
- Origin : Detected as a contaminant in agricultural produce, likely derived from carbamate pesticide degradation or residues .
- In contrast, the sulfone group in the target compound may improve water solubility or metabolic stability.
b) 1-Methylethyl (3-Chlorophenyl)carbamate (Chlorpropham)
- Structure : Features a 3-chlorophenyl group and an isopropyl ester.
- Use : Widely employed as a sprout suppressant and herbicide .
- Comparison : The 4-chlorophenyl substitution in the target compound may alter target specificity. Chlorpropham’s isopropyl ester likely enhances volatility, whereas the sulfone group in the target compound could reduce volatility and increase soil adsorption.
c) Fenvalerate (Pyrethroid)
- Structure: Contains a 4-chlorophenyl group but belongs to the pyrethroid class, with an α-cyano-3-phenoxybenzyl ester .
- Relevance : Highlights the importance of the 4-chlorophenyl motif in agrochemical design. Unlike carbamates, pyrethroids target sodium channels in insects.
Physico-Chemical Properties
While explicit data for 4-chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate are unavailable, inferences can be drawn from analogues:
Toxicological and Environmental Considerations
- Chlorpropham: Known to inhibit microtubule assembly in plants; moderate mammalian toxicity (LD₅₀ ~5000 mg/kg in rats) .
- (4-Nitrophenyl) Analog: Nitro groups are associated with genotoxicity and environmental persistence, raising concerns about bioaccumulation .
Biological Activity
The compound 4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate , also known as (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide , is an organic molecule with significant potential in pharmacology and medicinal chemistry. Its unique structural features suggest various biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Structural Characteristics
The molecular formula of 4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate is , with a molecular weight of 379.9 g/mol. The compound features a prop-2-enamide backbone , a tetrahydrothiophene moiety , and a chlorophenyl substituent . These structural components are essential for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.9 g/mol |
| IUPAC Name | (E)-3-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
| InChI Key | ZZLVALDLGVUMEP-VMPITWQZSA-N |
Antimicrobial Activity
Research indicates that compounds similar to 4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate exhibit antimicrobial properties . For instance, derivatives with the tetrahydrothiophene core have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | IC50 (µM) |
|---|---|---|
| 5-{1-[(4-chlorophenyl)sulfonyl]} derivatives | Salmonella typhi | 2.14 ± 0.003 |
| Bacillus subtilis | 0.63 ± 0.001 | |
| Other strains | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor . Studies have demonstrated that it can inhibit enzymes such as acetylcholinesterase (AChE) and urease effectively:
- The AChE inhibitory activity was assessed using a standard method involving the measurement of absorbance at 405 nm after incubation with the enzyme and substrate .
Table 2: Enzyme Inhibition Activity
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor | 2.17 ± 0.006 |
| Urease | Effective Inhibitor | 6.28 ± 0.003 |
The mechanism by which 4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate exerts its biological effects likely involves binding interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to downstream effects in biological pathways.
Case Studies
A recent study focused on synthesizing derivatives of the compound and evaluating their biological activities revealed promising results in terms of both antimicrobial and enzyme inhibitory effects . The synthesized compounds were subjected to various assays that confirmed their potential therapeutic applications.
Q & A
Q. What are the critical steps in synthesizing 4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including: (i) Formation of the tetrahydrothiophene-dioxide core via oxidation of tetrahydrothiophene derivatives. (ii) Carbamate linkage formation using 4-chlorophenyl isocyanate or chloroformate reagents under anhydrous conditions. Key parameters for optimization include solvent choice (e.g., DMF or THF), temperature control (0–60°C), and catalyst selection (e.g., triethylamine for carbamate coupling). Purity (>90%) is achieved via column chromatography or recrystallization .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity and stereochemistry.
- Mass spectrometry (MS) for molecular weight verification.
- HPLC to assess purity (>95%).
For crystalline samples, single-crystal X-ray diffraction (e.g., SHELX-97 for structure refinement) provides definitive structural confirmation .
Q. What analytical techniques are suitable for characterizing its physicochemical properties?
- Methodological Answer :
- Thermogravimetric analysis (TGA) and DSC to study thermal stability and melting points.
- Hirshfeld surface analysis (via CrystalExplorer) to map intermolecular interactions in crystalline states.
- Solubility profiling in polar/non-polar solvents to guide formulation studies .
Advanced Research Questions
Q. How does the chlorophenyl substituent influence pharmacological activity and target selectivity?
- Methodological Answer : The 4-chlorophenyl group enhances lipophilicity , improving membrane permeability and bioavailability. Computational docking (e.g., AutoDock Vina) reveals its role in π-π stacking with aromatic residues (e.g., Phe in enzyme active sites). Comparative studies with 2-chlorophenyl analogs show altered binding affinities due to steric and electronic effects .
Q. What computational strategies are recommended for analyzing noncovalent interactions in this compound?
- Methodological Answer :
- Multiwfn for electron density-derived descriptors (e.g., LOL, ELF) to visualize hydrogen bonds and van der Waals interactions.
- Quantum Theory of Atoms in Molecules (QTAIM) to identify critical bond paths and interaction energies.
- Molecular Dynamics (MD) simulations (e.g., GROMACS) to study solvation effects and conformational stability .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Methodological Answer : Contradictions often arise from polymorphic variations or solvent-dependent conformations. Use:
- SHELXL for refining high-resolution crystal structures to identify active conformers.
- Energy frameworks (CrystalExplorer) to compare interaction networks across polymorphs.
- Docking studies to correlate crystal structures with activity data, resolving discrepancies between in vitro and in silico results .
Q. What experimental designs are effective for studying its hydrolysis kinetics under physiological conditions?
- Methodological Answer :
- pH-dependent stability assays (pH 2–9) with UV-Vis monitoring of carbamate bond cleavage.
- LC-MS/MS to quantify hydrolysis products (e.g., 4-chlorophenol and tetrahydrothiophene-dioxide amine).
- Pseudo-first-order kinetics modeling to determine rate constants and activation energies .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Carbamate Formation
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Anhydrous DMF/THF | Minimizes hydrolysis | |
| Temperature | 0–25°C | Reduces side reactions | |
| Catalyst | Triethylamine (1.2 eq) | Accelerates coupling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
